molecular formula C11H15BClF4N5O B1360917 O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate CAS No. 330641-16-2

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Cat. No.: B1360917
CAS No.: 330641-16-2
M. Wt: 355.53 g/mol
InChI Key: GBGVQFJZGHBZMC-UHFFFAOYSA-N
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Description

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency and selectivity in forming amide bonds, making it a valuable reagent in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate typically involves the reaction of 6-chlorobenzotriazole with tetramethyluronium salts in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

6-Chlorobenzotriazole+Tetramethyluronium Salt+Tetrafluoroboric AcidO-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate\text{6-Chlorobenzotriazole} + \text{Tetramethyluronium Salt} + \text{Tetrafluoroboric Acid} \rightarrow \text{O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate} 6-Chlorobenzotriazole+Tetramethyluronium Salt+Tetrafluoroboric Acid→O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves precise control of temperature, pH, and reaction time. The product is then purified through crystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate primarily undergoes substitution reactions, particularly in peptide coupling. It acts as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include carboxylic acids, amines, and bases such as N,N-diisopropylethylamine.

    Conditions: The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are peptides and other amide-containing compounds. The efficiency of the coupling reaction ensures high yields of the desired products with minimal side reactions.

Scientific Research Applications

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is extensively used in scientific research due to its effectiveness in peptide synthesis. Some of its key applications include:

    Chemistry: Used in the synthesis of complex organic molecules, particularly peptides and proteins.

    Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.

    Medicine: Plays a crucial role in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the large-scale production of peptides for pharmaceuticals and biotechnology applications.

Mechanism of Action

The compound acts as a coupling reagent by activating the carboxyl group of a carboxylic acid, making it more reactive towards nucleophilic attack by an amine. This results in the formation of an amide bond. The mechanism involves the formation of an active ester intermediate, which then reacts with the amine to form the desired peptide bond.

Comparison with Similar Compounds

Similar Compounds

  • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
  • O-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
  • O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate

Uniqueness

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is unique due to the presence of the 6-chloro substituent on the benzotriazole ring. This modification enhances its reactivity and selectivity in peptide coupling reactions compared to other similar compounds. It provides superior results in the synthesis of difficult peptides and hindered couplings, making it a preferred choice in many synthetic applications .

Biological Activity

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (commonly referred to as TCTU) is a coupling reagent widely used in organic synthesis, particularly in peptide synthesis. This compound exhibits several biological activities, making it a subject of interest in various research fields.

  • Molecular Formula : C₁₁H₁₅BClF₄N₅O
  • Molecular Weight : 355.53 g/mol
  • CAS Number : 330641-16-2
  • Purity : ≥98.0% (by HPLC)
  • Melting Point : 204 °C

TCTU functions primarily as a coupling reagent, facilitating the formation of amide bonds between amino acids during peptide synthesis. Its mechanism involves the activation of carboxylic acids, which enhances their reactivity towards nucleophilic attack by amines. This process is crucial in synthesizing peptides and other complex organic molecules.

1. Antimicrobial Activity

TCTU has shown potential antimicrobial properties, particularly against various bacterial strains. It is effective in synthesizing compounds that exhibit antibiotic activity, contributing to the development of new therapeutic agents.

2. Antibody-Drug Conjugates (ADCs)

TCTU is utilized in the preparation of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. The compound's ability to create stable linkages between antibodies and drugs enhances the efficacy of cancer treatments.

3. Cell Signaling Pathways

Research indicates that TCTU may influence several cellular signaling pathways, including:

  • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
  • PI3K/Akt/mTOR Pathway : Plays a role in cell survival and metabolism.
    These pathways are critical for understanding how TCTU and its derivatives might affect cellular behavior.

Study 1: Synthesis of Antimicrobial Peptides

A study demonstrated the use of TCTU in synthesizing novel antimicrobial peptides that exhibited activity against resistant bacterial strains. The peptides were evaluated for their minimum inhibitory concentrations (MICs), showing promising results that suggest TCTU's role in developing new antibiotics.

Study 2: Development of ADCs

In another research effort, TCTU was employed to create ADCs targeting specific cancer markers. The study highlighted the improved therapeutic index of these conjugates compared to traditional chemotherapy agents, showcasing TCTU's significance in cancer therapy.

Data Summary

PropertyValue
Molecular FormulaC₁₁H₁₅BClF₄N₅O
Molecular Weight355.53 g/mol
CAS Number330641-16-2
Purity≥98.0% (by HPLC)
Melting Point204 °C

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for activating carboxylic acids using O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate in peptide synthesis?

  • Methodological Answer : Activation typically occurs in anhydrous polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen or argon) at room temperature (20°C). A molar ratio of 1:1:1 (carboxylic acid:reagent:base) is standard, with triethylamine (TEA) or N-methylmorpholine (NMM) as the base to neutralize generated acids . Pre-activation of the carboxylic acid for 1–5 minutes before adding the amine component improves coupling efficiency.

Q. How does this reagent compare to HBTU or TBTU in terms of reaction efficiency and byproduct formation?

  • Methodological Answer : Unlike HBTU (hexafluorophosphate salt) or TBTU (tetrafluoroborate with benzotriazole), this reagent contains a 6-chlorobenzotriazole leaving group, which reduces racemization risks in peptide synthesis. However, its tetrafluoroborate counterion may form insoluble salts with certain cations, requiring careful solvent selection. Comparative studies should monitor byproducts (e.g., HOBt derivatives) via HPLC or LC-MS .

Q. What solvents are compatible with this reagent to prevent degradation during reactions?

  • Methodological Answer : Anhydrous DMF, acetonitrile (MeCN), or dichloromethane (DCM) are preferred. Protic solvents (e.g., water, alcohols) or moisture-containing systems should be avoided, as hydrolysis of the reagent generates 6-chloro-1H-benzotriazole and tetramethylurea, reducing coupling efficiency. Pre-drying solvents over molecular sieves is recommended .

Q. How can researchers confirm complete activation of carboxylic acids using this reagent?

  • Methodological Answer : Activation progress can be tracked via thin-layer chromatography (TLC) by observing the disappearance of the carboxylic acid spot. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹⁹F NMR) can detect the release of tetrafluoroborate ions, while Fourier-transform infrared (FTIR) spectroscopy monitors the shift of carbonyl peaks from carboxylic acids to activated esters .

Advanced Research Questions

Q. What methodologies are recommended for characterizing transient intermediates in reactions involving this reagent?

  • Methodological Answer : Cryogenic trapping of intermediates at −78°C in DMF or MeCN allows isolation for analysis via ¹H/¹³C NMR or mass spectrometry (MS). Time-resolved in-situ FTIR or Raman spectroscopy can also capture real-time formation of active esters and subsequent aminolysis .

Q. How can researchers address low coupling yields attributed to reagent decomposition or side reactions?

  • Methodological Answer : Decomposition often results from moisture ingress or inadequate inert atmospheres. Use Schlenk-line techniques for solvent degassing and reaction setup. If side reactions (e.g., epimerization) occur, substitute TEA with sterically hindered bases like 2,4,6-collidine. Optimize stoichiometry by testing 1.2–1.5 equivalents of the reagent to drive reactions to completion .

Q. What strategies exist for recycling excess reagent or minimizing waste in large-scale syntheses?

  • Methodological Answer : Post-reaction, excess reagent and byproducts (e.g., tetramethylurea) can be separated via liquid-liquid extraction using ethyl acetate and brine. Column chromatography with silica gel or reverse-phase HPLC may recover unreacted reagent. Alternatively, flow chemistry systems with immobilized catalysts reduce reagent waste .

Q. How can contradictions in reaction outcomes be resolved when varying stoichiometric ratios or temperatures?

  • Methodological Answer : Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify critical parameters (e.g., temperature, stoichiometry, solvent purity). Kinetic studies using calorimetry or in-situ pH monitoring may reveal competing pathways. Cross-validate results with computational models (e.g., DFT calculations) to predict optimal conditions .

Properties

IUPAC Name

[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN5O.BF4/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGVQFJZGHBZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClF4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647863
Record name [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330641-16-2
Record name [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

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